molecular formula C5H6BrN3 B1522159 5-Bromo-2-methylpyrimidin-4-amine CAS No. 24343-95-1

5-Bromo-2-methylpyrimidin-4-amine

Cat. No.: B1522159
CAS No.: 24343-95-1
M. Wt: 188.03 g/mol
InChI Key: DJEJUOJXDWVFID-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C5H6BrN3 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methylpyrimidin-4-amine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrimidin-4-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also explored for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases by binding to their active sites, thereby blocking signal transduction pathways that lead to cell proliferation . The exact molecular targets and pathways can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methylpyrimidin-4-amine: Lacks the bromine substituent.

    5-Chloro-2-methylpyrimidin-4-amine: Chlorine substituent instead of bromine.

Uniqueness

5-Bromo-2-methylpyrimidin-4-amine is unique due to the presence of both a bromine atom and an amino group on the pyrimidine ring.

Properties

IUPAC Name

5-bromo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJUOJXDWVFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660481
Record name 5-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24343-95-1
Record name 5-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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